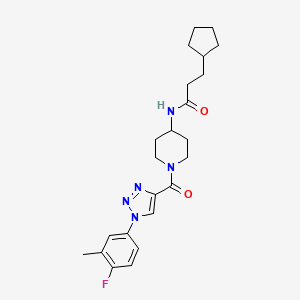
3-cyclopentyl-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-cyclopentyl-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide is a useful research compound. Its molecular formula is C23H30FN5O2 and its molecular weight is 427.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
CCR2 Receptor Antagonists
Compounds with structural similarities have been investigated for their potential as CCR2 receptor antagonists, which are of interest due to their implications in inflammatory diseases. The research led to the discovery of novel classes of antagonists with high binding affinity and selectivity, which were optimized through modifications to the central aromatic portion and alicyclic groups at the C2 position of the carbon backbone. These compounds demonstrated excellent pharmacokinetic profiles, making them suitable for in vivo evaluations (Butora et al., 2006).
Neurokinin-1 Receptor Antagonists
The development of water-soluble neurokinin-1 receptor antagonists for clinical administration has been a focus area. These antagonists are effective in pre-clinical tests relevant to clinical efficacy in conditions such as emesis and depression. The synthesis involves the construction of specific triazol-4-yl units, incorporating solubilizing groups to achieve high solubility and oral activity (Harrison et al., 2001).
Antitumor Agents
Research has been conducted on the synthesis and evaluation of antitumor activity of novel derivatives, including those with piperazine and triazole components. These compounds have shown potent cytotoxicity against various tumor cell lines and significant in vivo antitumor activity, demonstrating their potential as therapeutic agents against human carcinomas (Naito et al., 2005).
Antimicrobial and Antiviral Agents
Compounds incorporating piperazine derivatives have also been explored for their antimicrobial and antiviral activities. Studies have shown that certain derivatives exhibit promising antiviral activities against Tobacco mosaic virus (TMV) as well as potent antimicrobial activity, highlighting their potential in the treatment of infectious diseases (Reddy et al., 2013).
Carbonic Anhydrase Inhibitors
Research into sulfonamides incorporating various moieties, including piperidinyl and triazolyl, has demonstrated their efficacy as inhibitors of carbonic anhydrase isozymes. These compounds have shown low nanomolar activity against human isoforms, particularly those associated with tumor cells, suggesting their utility in cancer therapy (Alafeefy et al., 2015).
Motilin Receptor Agonists
The discovery of small molecule motilin receptor agonists, such as GSK962040, demonstrates the potential of structurally related compounds in modulating gastrointestinal motility. These agonists show potent activity at motilin receptors and hold promise for the treatment of gastrointestinal disorders (Westaway et al., 2009).
properties
IUPAC Name |
3-cyclopentyl-N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN5O2/c1-16-14-19(7-8-20(16)24)29-15-21(26-27-29)23(31)28-12-10-18(11-13-28)25-22(30)9-6-17-4-2-3-5-17/h7-8,14-15,17-18H,2-6,9-13H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFRMPFGNINIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CCC4CCCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-Imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}-1-phenyl-1-propanone](/img/structure/B2556117.png)
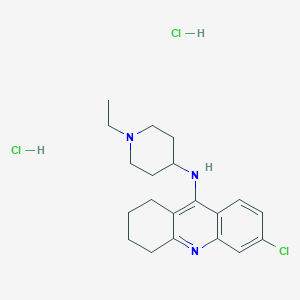
![3-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2556120.png)
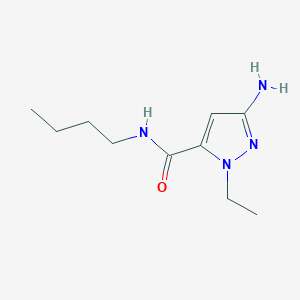
![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/no-structure.png)


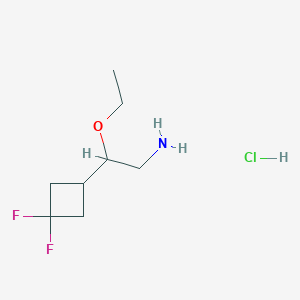
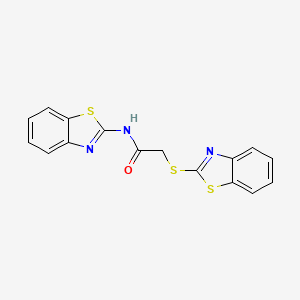
![4-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2556130.png)
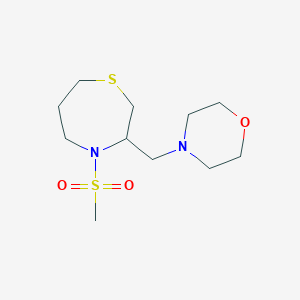
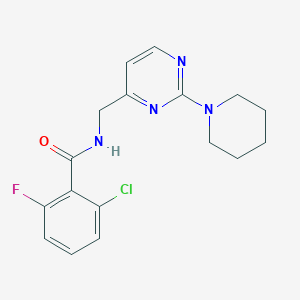
![2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2556136.png)
![N-(3,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2556140.png)